molecular formula C11H14BrNO4 B1502198 1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate CAS No. 1146081-31-3

1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate

Cat. No. B1502198
CAS RN: 1146081-31-3
M. Wt: 304.14 g/mol
InChI Key: GQRHEAQVGCTKHO-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate is a chemical compound with the molecular formula C11H14BrNO4 . It is also known as Methyl 5-bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-3-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring substituted with a tert-butyl group, a methyl group, and a bromine atom . The exact structure can be found in various chemical databases .

Scientific Research Applications

Synthesis and Electron Spin Relaxation

Researchers have explored the synthesis and electron spin relaxation properties of hydrophilic tetracarboxylate ester pyrroline nitroxides, which serve as models for new spin labels in DEER distance measurement. The synthesis involves the reaction of pyrrole-1,2,5-tricarboxylic acid tert-butyl ester dimethyl ester with electrophiles, highlighting the utility of pyrrole derivatives in designing spin labels for electron spin resonance spectroscopy (Huang et al., 2016).

Continuous Flow Synthesis

The first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported. This method utilizes HBr generated in the Hantzsch reaction to hydrolyze t-butyl esters in situ, demonstrating an efficient approach for synthesizing pyrrole derivatives in a single microreactor process (Herath & Cosford, 2010).

Synthesis of Octaethylporphine

A study describes the synthesis of tert-butyl 5-methyl-3, 4-diethylpyrrole-2-carboxylate via the Knorr pyrrole synthesis, which was further used in the synthesis of octaethylporphine. This showcases the application of pyrrole derivatives in the synthesis of complex organic molecules, such as porphyrins, which have wide applications in material science and catalysis (Rislove, 1986).

Alkoxycarbonylation of Alkenes

A palladium catalyst-based study involving 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene demonstrates a general alkoxycarbonylation of alkenes. This catalytic system showcases the role of pyrrole derivatives in facilitating high-efficiency catalysis for the functionalization of alkenes, indicating their importance in industrial and synthetic organic chemistry (Dong et al., 2017).

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-bromopyrrole-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4/c1-11(2,3)17-10(15)13-6-7(5-8(13)12)9(14)16-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRHEAQVGCTKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=C1Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675484
Record name 1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1146081-31-3
Record name 1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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